molecular formula C23H30N2O3S B11334629 1-(benzylsulfonyl)-N-(2,6-diethylphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(2,6-diethylphenyl)piperidine-4-carboxamide

Cat. No.: B11334629
M. Wt: 414.6 g/mol
InChI Key: DGCWOTIXHYXIKE-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a phenylmethanesulfonyl group, and a 2,6-diethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors

The phenylmethanesulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-Diethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Diethylphenyl)-2-chloroacetamide: Shares the 2,6-diethylphenyl group but differs in the functional groups attached to the piperidine ring.

    3,7-Dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: Contains a similar diethylphenyl group but has a quinoline core structure.

Uniqueness

N-(2,6-Diethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2,6-diethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-3-19-11-8-12-20(4-2)22(19)24-23(26)21-13-15-25(16-14-21)29(27,28)17-18-9-6-5-7-10-18/h5-12,21H,3-4,13-17H2,1-2H3,(H,24,26)

InChI Key

DGCWOTIXHYXIKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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